molecular formula C14H20BrNO2S B2664784 Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate CAS No. 951259-22-6

Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate

Cat. No. B2664784
CAS RN: 951259-22-6
M. Wt: 346.28
InChI Key: QVNIZQOHTHARMD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate” is a compound that is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .


Synthesis Analysis

This compound is a precursor in the synthesis of fentanyl and its analogues . It is used in the most common synthesis routes for the illicit manufacture of fentanyl . The synthesis involves the use of specific precursor chemicals . Since 2017, traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .


Molecular Structure Analysis

The molecular structure of this compound is complex. It belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve the use of specific precursor chemicals . It is used as an intermediate in the manufacture of fentanyl and its analogues .

Scientific Research Applications

Synthesis of Biologically Active Compounds

The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate illustrates the compound's role as an intermediate in creating biologically active compounds, such as crizotinib, a notable example. The compound was synthesized in a multi-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, highlighting its utility in complex organic syntheses (Kong et al., 2016).

Intermediates for Anticancer Drugs

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , an analog, serves as a crucial intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound demonstrates its importance in developing therapies targeting the PI3K/AKT/mTOR pathway, a crucial aspect of cancer cell growth and survival. This research underscores the compound's potential in overcoming resistance issues in cancer treatment, emphasizing its relevance in medicinal chemistry (Zhang et al., 2018).

Building Blocks for Complex Molecules

The compound tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates demonstrates the versatility of tert-butyl piperidine derivatives as building blocks. It has been used to synthesize cis- and trans-4-hydroxypipecolates and a protected 4-hydroxylysine derivative, showcasing its utility in creating complex structures necessary for advancing research in biochemistry and pharmaceuticals (Marin et al., 2004).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for this compound are likely to be influenced by its use as a precursor in the synthesis of fentanyl and its analogues . The international control of precursors used in the synthesis of fentanyl may impact the availability and use of this compound .

properties

IUPAC Name

tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-14(2,3)18-13(17)16-8-6-10(7-9-16)11-4-5-12(15)19-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNIZQOHTHARMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (4.9 g, 28.08 mmol) was added in portions to a solution of tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate (5.0 g, 18.72 mmol) in MeCN at −10° C. The reaction mixture was stirred for 30 minutes and treated with sat. aq. NaHCO3 solution. The mixture was extracted with CH2Cl2 and the organics washed with water and brine solution, dried (Na2SO4), filtered, and evaporated to obtain crude product. Purification by silica gel chromatography (2% EtOAc/pet ether) yielded tert-Butyl 4-(5-bromothiophen-2-yl)piperidine-1-carboxylate (1.5 g, 21% from tert-butyl 4-hydroxy-4-(thiophen-2-yl)piperidine-1-carboxylate); 1H-NMR (400 MHz, CHCl3): 6.85 (d, 1H), 6.58 (d, 1H), 4.22-4.10 (d, 2H), 3.90-3.78 (m, 3H), 1.98-1.90 (d, 2H), 1.65-1.48 (m, 2H), 1.45 (s, 9H); ES-MS: 346.3, 348.3 (M+H).
Quantity
4.9 g
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reactant
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tert-butyl 4-(thiophen-2-yl)piperidine-1-carboxylate
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5 g
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reactant
Reaction Step One
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0 (± 1) mol
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